molecular formula C11H21NO3 B15262403 tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B15262403
M. Wt: 215.29 g/mol
InChI Key: VTFJLPVDBYVBKB-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a compound that features a tert-butyl group attached to a cyclopentane ring

Preparation Methods

The synthesis of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate typically involves several stepsThe tert-butyl group is often introduced using tert-butyl nitrite under solvent-free conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate include:

    tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    tert-Butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.

The uniqueness of this compound lies in its specific ring size and the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

VTFJLPVDBYVBKB-CFCGPWAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]([C@@H](C1)O)CN

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)CN

Origin of Product

United States

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